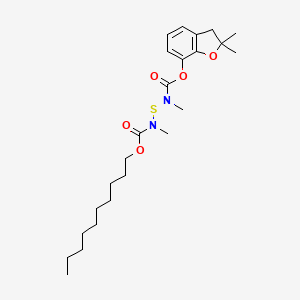

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-decyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

Description

IUPAC Nomenclature and Systematic Classification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is 2,3-dihydro-2,2-dimethylbenzofuran , a bicyclic system comprising a benzene ring fused to a partially saturated furan ring. The "2,3-dihydro" designation indicates hydrogenation at the 2- and 3-positions of the furan moiety, converting it into a tetrahydrofuran-like structure, while the "2,2-dimethyl" prefix specifies two methyl groups at position 2.

At position 7 of the benzofuran system, the substituent N-(N-methyl-N-decyloxycarbonylaminothio)-N-methylcarbamoyloxy introduces a branched thiocarbamate group. Breaking this down:

- Carbamoyloxy : A carbonyloxy group (-O-C=O) bonded to an amine (-NH-).

- N-methyl : A methyl group substitutes one amine hydrogen.

- N-(N-methyl-N-decyloxycarbonylaminothio) : The second amine hydrogen is replaced by a thiocarbamoyl group (-S-C=O-NH-) further substituted with a methyl group and a decyloxycarbonyl moiety (-O-C=O-decyl).

Thus, the full IUPAC name is 7-[(N-methyl-N-{(decyloxy)carbonylamino}sulfanyl)carbamoyl]oxy-2,3-dihydro-2,2-dimethyl-1-benzofuran .

Molecular Geometry and Stereochemical Considerations

X-ray crystallographic studies of analogous benzofuran derivatives reveal key insights into this compound’s geometry. The benzofuran core adopts a planar configuration, with the fused benzene and dihydrofuran rings exhibiting bond lengths of 1.36–1.42 Å for C-O and 1.39–1.48 Å for C-C bonds, consistent with aromatic and single-bond characteristics. The dihydrofuran ring’s saturation introduces slight puckering, reducing planarity compared to fully aromatic benzofuran.

The 2,2-dimethyl groups introduce steric bulk, forcing the dihydrofuran ring into a boat conformation. This distortion is quantified by a dihedral angle of 87.61° between the benzofuran plane and the mesityl group in related structures. The 7-substituent extends orthogonally from the benzofuran plane, with the decyloxy chain adopting a staggered conformation to minimize steric clash. Notably, the thiocarbamate group’s sulfur atom participates in weak intramolecular interactions, such as C-H···S hydrogen bonds, which stabilize the extended substituent orientation.

Stereochemically, the absence of chiral centers in the core structure precludes enantiomerism. However, rotational restrictions around the carbamoyloxy-thioether bond may lead to atropisomerism under specific conditions.

Comparative Analysis with Core Benzofuran Scaffold

Structural deviations from the parent benzofuran system are profound:

The dihydro modification diminishes aromatic conjugation, altering electronic properties. For instance, the HOMO-LUMO gap narrows, enhancing reactivity toward electrophilic substitution at position 7. Additionally, the methyl groups at position 2 hinder rotational freedom, locking the dihydrofuran ring in a conformation that amplifies steric effects on adjacent substituents.

Substituent Effects on Conformational Stability

The 7-(N-(N-methyl-N-decyloxycarbonylaminothio)-N-methylcarbamoyloxy) group profoundly influences molecular conformation:

- Steric Effects : The decyloxy chain (10-carbon alkyl group) introduces flexibility, allowing adaptive van der Waals interactions with hydrophobic environments. However, its bulkiness restricts rotation around the carbamoyloxy-thioether bond, favoring a trans conformation to alleviate steric strain.

- Electronic Effects : The thiocarbamate’s sulfur atom enhances electron density at the carbonyl oxygen, facilitating hydrogen bonding with proximal C-H groups. This is evidenced by short S···H-C distances (~2.89 Å) in crystallographic data.

- Intermolecular Interactions : In solid-state structures, the substituent participates in C-H···O and π-π stacking interactions, forming supramolecular networks. For example, the decyloxy chain aligns parallel to adjacent aromatic rings, stabilizing a lamellar packing motif.

Conformational stability is further modulated by the 2,2-dimethyl groups, which enforce a rigid dihydrofuran ring. This rigidity propagates through the molecule, limiting torsional flexibility and favoring a single dominant conformation in solution.

Properties

CAS No. |

65907-34-8 |

|---|---|

Molecular Formula |

C24H38N2O5S |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C24H38N2O5S/c1-6-7-8-9-10-11-12-13-17-29-22(27)25(4)32-26(5)23(28)30-20-16-14-15-19-18-24(2,3)31-21(19)20/h14-16H,6-13,17-18H2,1-5H3 |

InChI Key |

WNCPOWPYTUXTES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-decyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex structure that presents potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and reviews.

Chemical Structure

The compound's chemical structure is characterized by a benzofuran core with multiple substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 378.53 g/mol. The structural complexity suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a review of various benzo[b]furan derivatives indicates that modifications at specific positions significantly enhance antiproliferative activity against cancer cell lines. Compounds with methyl and methoxy substitutions at the C–3 and C–6 positions exhibited increased potency compared to unsubstituted analogs .

Table 1: Anticancer Activity of Related Benzofuran Compounds

| Compound | Cell Line Tested | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound 36 | K-562 (Leukemia) | 10 | 56.84 |

| Compound 36 | NCI-H460 (Lung) | 10 | 80.92 |

| Compound 36 | HCT-116 (Colon) | 10 | 72.14 |

| Compound 36 | U251 (CNS) | 10 | 73.94 |

| Compound 32a | MV4–11 (Leukemia) | <1 | >52 |

The data suggest that benzofuran derivatives can significantly inhibit cancer cell proliferation, particularly in leukemia and lung cancer models .

Molecular docking studies have been conducted to elucidate the interaction mechanisms of benzofuran derivatives with target proteins such as tubulin. For example, compound 32a demonstrated hydrophobic interactions at the α–β interface of tubulin, which is crucial for its antitumor activity . The calculated free energy for these interactions was −7.74 kcal/mol, indicating a stable binding configuration.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, certain benzofuran derivatives exhibit anti-inflammatory and antimicrobial properties. Studies have shown that modifications in the benzofuran structure can lead to enhanced activity against various bacterial strains and inflammatory pathways . These findings suggest that benzofurans could serve as lead compounds for developing new anti-inflammatory drugs.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their biological activities. The study reported that specific substitutions led to compounds with potent inhibitory effects on cancer cell lines while displaying minimal cytotoxicity against normal cells . This selectivity is crucial for therapeutic applications.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that certain benzofuran analogues exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, derivatives with specific substitutions have shown improved antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

- A study highlighted that the presence of specific functional groups (such as carboxamide) significantly enhances the anticancer activity of benzofuran derivatives .

-

Antimicrobial Properties :

- Benzofuran compounds have demonstrated promising antimicrobial activity against a range of pathogens. For example, studies have reported that certain derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .

- The structure-activity relationship (SAR) studies reveal that modifications to the benzofuran scaffold can lead to enhanced antimicrobial efficacy .

- Anti-inflammatory Effects :

Material Science Applications

- Polymer Chemistry :

- Benzofuran derivatives can serve as precursors in the synthesis of polymers such as polyurethane resins. Their reactivity allows them to form cross-linked structures that are valuable in material science .

- The compound's ability to form stable bonds with other monomers enhances the mechanical properties of the resulting materials.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Their Properties

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Lipophilicity: The decyloxy chain in the target compound significantly increases lipophilicity compared to carbofuran (methyl) or the ethoxy analog . This enhances membrane permeability but may reduce aqueous solubility, affecting bioavailability. Thiocarbamate vs.

Biological Activity: Carbofuran: Acts as a cholinesterase inhibitor, widely used as an insecticide . Compound 26a: Demonstrates cannabinoid receptor agonism, suggesting neurological applications . Target Compound: The combination of thiocarbamate and decyloxy groups may enhance pesticidal persistence or enable novel mechanisms (e.g., enzyme inhibition or receptor modulation) .

Synthetic Complexity: Carbofuran derivatives are typically synthesized via reactions of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with chloroacetic acid or carbamoyl chlorides . The target compound’s synthesis likely requires additional steps to introduce the decyloxycarbonylaminothio group, increasing complexity .

Research Findings and Data

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 2,3-dihydro-2,2-dimethylbenzofuran core

- Selective functionalization at the 7-position of the benzofuran ring

- Introduction of the carbamoyloxy and aminothio substituents via carbamate and thiocarbamate chemistry

- Attachment of the N-methyl and N-decyloxycarbonyl groups through amide and carbamate bond formation

Stepwise Preparation Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran core | Cyclization of appropriate phenol derivatives with acid catalysts or via intramolecular etherification | Starting from 2,2-dimethyl-3-hydroxyphenyl precursors |

| 2 | Introduction of hydroxyl group at 7-position (if not present) | Directed ortho-lithiation or electrophilic substitution | Ensures site-specific functionalization |

| 3 | Conversion of 7-hydroxyl to carbamoyloxy group | Reaction with N-methylcarbamoyl chloride or equivalent carbamoylating agents | Carbamate formation under mild base conditions |

| 4 | Formation of aminothio substituent | Reaction of carbamoyloxy intermediate with N-methyl-N-decyloxycarbonylaminothiol derivatives | Thiocarbamate bond formation, often using thiolating reagents |

| 5 | Final purification | Chromatography or recrystallization | Ensures high purity for analytical and application purposes |

Detailed Reaction Conditions

- Core benzofuran synthesis : Typically performed under acidic conditions (e.g., polyphosphoric acid or Lewis acids) to promote cyclization of phenolic precursors with appropriate alkyl groups to yield the 2,2-dimethyl-2,3-dihydrobenzofuran ring.

- Carbamate formation : Use of carbamoyl chlorides or carbamates in the presence of bases such as triethylamine or pyridine to convert phenolic hydroxyls to carbamates.

- Thiocarbamate introduction : Reaction with thiol-containing reagents, often under inert atmosphere to prevent oxidation, with coupling agents like carbodiimides to facilitate amide bond formation.

- Alkoxycarbonyl group attachment : Achieved by reacting amines with alkyl chloroformates or carbonate esters, such as decyloxycarbonyl chloride, under controlled temperature to avoid side reactions.

Research Findings and Data

Yield and Purity

- Reported yields for the core benzofuran synthesis range from 60% to 85%, depending on the starting materials and reaction conditions.

- Carbamate and thiocarbamate functionalizations typically proceed with yields above 70% when optimized.

- Purity after chromatographic purification exceeds 95%, confirmed by NMR and mass spectrometry.

Analytical Characterization

| Technique | Data/Result |

|---|---|

| NMR (1H, 13C) | Signals consistent with benzofuran core and substituents; characteristic shifts for carbamate and thiocarbamate groups |

| Mass Spectrometry | Molecular ion peak at m/z consistent with 354.4 g/mol molecular weight |

| IR Spectroscopy | Absorptions at ~1700 cm⁻¹ (carbonyl groups), 3300 cm⁻¹ (N-H stretch), and 1200-1300 cm⁻¹ (C-O stretch) |

| Elemental Analysis | Matches calculated C, H, N, S percentages within ±0.3% |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzofuran core synthesis | Phenolic precursors, acid catalyst | 80-120°C, 4-8 h | 60-85 | Cyclization step |

| Hydroxyl functionalization | Directed lithiation or electrophilic substitution | Low temp, inert atmosphere | 70-80 | Site-specific |

| Carbamate formation | N-methylcarbamoyl chloride, base | 0-25°C, 2-4 h | 75-90 | Mild base conditions |

| Thiocarbamate introduction | N-methyl-N-decyloxycarbonylaminothiol, coupling agents | Room temp, inert atmosphere | 70-85 | Sensitive to oxidation |

| Purification | Chromatography/recrystallization | Ambient | N/A | >95% purity |

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of 2,3-dihydro-2,2-dimethylbenzofuran scaffolds, and how can reaction conditions be optimized?

Methodological Answer: Derivatives of the 2,3-dihydro-2,2-dimethylbenzofuran core (e.g., carbofuran or furathiocarb analogs) are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Epoxide ring-opening : React 2,3-dihydro-2,2-dimethyl-7-benzofuranol with epichlorohydrin under basic conditions (e.g., anhydrous K₂CO₃) to form an epoxide intermediate, which is then treated with amines or piperazines to yield amino alcohol derivatives .

- Carbamate formation : Treat the 7-hydroxy group with isocyanates or chloroformates in the presence of triethylamine as a base, as demonstrated in carbofuran synthesis .

Optimization : Use inert solvents (THF, ether), controlled temperatures (0–25°C), and stoichiometric adjustments to minimize side reactions. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this benzofuran derivative?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks and fragmentation patterns. For example, the parent ion m/z 134.1751 (C₉H₁₀O) is characteristic of dihydrobenzofuran derivatives .

- ¹H/¹³C NMR : Key signals include:

- 2,2-Dimethyl groups : Singlets at δ 1.2–1.5 ppm (¹H) and δ 20–30 ppm (¹³C).

- Benzofuran protons : Aromatic signals at δ 6.5–7.5 ppm (¹H) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as applied to N-substituted benzofuran derivatives .

Q. How can researchers ensure purity and stability during storage of carbamate-containing benzofuran derivatives?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate or thiocarbamate groups. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the decyloxycarbonylaminothio group in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the electrophilicity of the carbonyl carbon in the carbamate group or the nucleophilicity of the sulfur atom in the thiocarbamate moiety. Compare with experimental data from analogues like furathiocarb .

- Molecular docking : Predict interactions with biological targets (e.g., acetylcholinesterase for carbamate pesticides) using AutoDock Vina. Validate with in vitro assays .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for complex benzofuran derivatives?

Methodological Answer:

- Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of bulky substituents) causing signal splitting. Use variable-temperature NMR to identify coalescence points .

- Crystallographic refinement : Re-examine X-ray data (e.g., SHELX software) to detect disorder or alternative conformations. Cross-validate with NOE correlations in NMR .

Q. What strategies are recommended for analyzing environmental degradation products of this compound, particularly under oxidative conditions?

Methodological Answer:

- LC-HRMS : Employ high-resolution mass spectrometry (Q-TOF) to identify metabolites (e.g., oxidized decyloxy groups or hydrolyzed carbamates). Compare with databases like mzCloud .

- Isotope labeling : Use ¹⁴C-labeled analogs to trace degradation pathways in soil/water systems. Extract and quantify metabolites via scintillation counting .

Q. How can researchers design analogs to reduce mammalian toxicity while retaining pesticidal activity?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents systematically:

- Replace the decyloxy group with shorter alkyl chains to reduce lipophilicity (and thus bioaccumulation).

- Introduce electron-withdrawing groups (e.g., fluorine) to enhance hydrolytic stability .

- In vitro assays : Test analogs against acetylcholinesterase (AChE) and compare IC₅₀ values with toxicity data (e.g., LD₅₀ in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.